N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(Acetylamino)sulfonyl]-3-pyridinyl}acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a pyridinyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide typically involves multiple steps, starting with the preparation of the pyridinyl ring followed by the introduction of the acetylamino and sulfonyl groups. One common method involves the reaction of 3-pyridinecarboxylic acid with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyridinyl ring can also participate in π-π stacking interactions, further enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(acetylamino)sulfonyl]phenyl}acetamide
- 3′-N-[[4-(acetylamino)phenyl]sulfonyl]-3′-N-demethylazithromycin
Uniqueness
N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide is unique due to the presence of the pyridinyl ring, which imparts distinct chemical and biological properties compared to similar compounds with phenyl rings. This structural difference can result in variations in reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C9H11N3O4S |
---|---|
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
N-[2-(acetylsulfamoyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C9H11N3O4S/c1-6(13)11-8-4-3-5-10-9(8)17(15,16)12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
BRJKEKIPLFYFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(N=CC=C1)S(=O)(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.